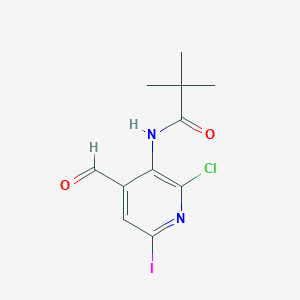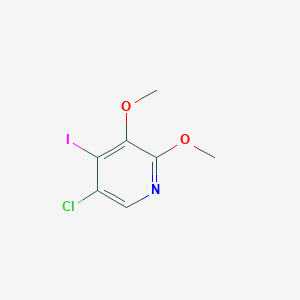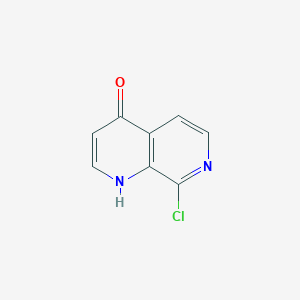
3-氯-2-羟基-5-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of pyridine derivatives. The pyridine ring is first functionalized with a hydroxyl group, followed by chlorination and trifluoromethylation.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group.
Industrial Production Methods: The industrial production of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines (NH3) are typically employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as chloro-2-hydroxy-5-(trifluoromethyl)pyridine.
Substitution: Substituted pyridines with various functional groups.
科学研究应用
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Mode of Action
It’s known that the compound can exist in a zwitterionic form, ie, 5-chloropyridinium-2-olate, in copper complexes . This suggests that it may interact with its targets through ionic interactions, but more research is needed to confirm this.
Biochemical Pathways
It’s known that pyridine derivatives can participate in various biochemical reactions, suggesting that this compound may also interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
相似化合物的比较
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: The compound .
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but without the hydroxyl group.
Uniqueness: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring, which significantly influences its reactivity and applications compared to its analogs.
This comprehensive overview highlights the importance and versatility of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
属性
CAS 编号 |
76041-71-9 |
|---|---|
分子式 |
C22H46 |
分子量 |
310.6 g/mol |
IUPAC 名称 |
2,4-dimethylicosane |
InChI |
InChI=1S/C22H46/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3 |
InChI 键 |
PPSYHXHRYMEFQY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Cl |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)CC(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)


![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)

![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)




